molecular formula C14H20O4 B14644967 Methyl 4-(2-butoxyethoxy)benzoate CAS No. 52670-47-0

Methyl 4-(2-butoxyethoxy)benzoate

Cat. No.: B14644967
CAS No.: 52670-47-0
M. Wt: 252.31 g/mol
InChI Key: MWMLTFXNZXBEJN-UHFFFAOYSA-N
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Description

Methyl 4-(2-butoxyethoxy)benzoate (CAS: 16358-92-2) is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a 2-butoxyethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₂₀O₄, with a molecular weight of 264.31 g/mol (calculated from the formula). The compound is synthesized via esterification reactions, often involving the condensation of 4-(2-butoxyethoxy)benzoic acid with methanol under acidic or catalytic conditions. Purification typically employs flash column chromatography with chloroform as an eluent .

Properties

CAS No.

52670-47-0

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

methyl 4-(2-butoxyethoxy)benzoate

InChI

InChI=1S/C14H20O4/c1-3-4-9-17-10-11-18-13-7-5-12(6-8-13)14(15)16-2/h5-8H,3-4,9-11H2,1-2H3

InChI Key

MWMLTFXNZXBEJN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-butoxyethoxy)benzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 2-butoxyethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as zirconium-based catalysts, has been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-butoxyethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-butoxyethoxy)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-butoxyethoxy)benzoate involves its interaction with specific molecular targets. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of the active benzoic acid derivative. This hydrolysis process is crucial for its biological activity, as the released benzoic acid can interact with cellular targets and pathways .

Comparison with Similar Compounds

Benzoate Esters with Ether Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Physical State Key Properties/Applications
Methyl 4-(2-butoxyethoxy)benzoate C₁₄H₂₀O₄ 264.31 2-butoxyethoxy (para) Liquid* High lipophilicity; solvent compatibility
Benzoic acid, 4-(2-chloro-1,1,2-trifluoroethoxy)- C₉H₆ClF₃O₃ 266.59 2-chloro-1,1,2-trifluoroethoxy (para) Solid* Enhanced polarity due to electronegative groups
Methyl 4-((2-formylphenoxy)methyl)benzoate (B) C₁₆H₁₄O₄ 270.28 Formylphenoxymethyl (para) Solid Intermediate for Schiff base synthesis

Notes:

  • The 2-butoxyethoxy group in the target compound imparts flexibility and moderate polarity, balancing solubility in organic solvents.
  • Methyl 4-((2-formylphenoxy)methyl)benzoate includes a reactive aldehyde group, making it a key intermediate for further functionalization .

Benzoate Esters with Piperazine-Quinoline Moieties

Compounds C1–C7 from (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1)) feature a piperazine-linked quinoline moiety at the para position. These derivatives exhibit:

  • Higher molecular weights (e.g., C1: C₂₈H₂₅N₃O₃; MW: 463.52 g/mol) due to bulky substituents.

Benzoate Esters with Polar Functional Groups

Compound Name Molecular Formula Substituent(s) Key Features
Methyl 4-(2-cyanophenyl)benzoate C₁₅H₁₁NO₂ 2-cyanophenyl (para) High polarity due to nitrile group; potential for hydrogen bonding
Ethyl 4-(sulfooxy)benzoate C₉H₁₀O₅S Sulfooxy (para) Water-soluble sulfonate group; applications in ionic materials
Methyl 2-(4-ethoxy-4-oxobutanamido)benzoate C₁₄H₁₇NO₅ Amide + ethoxy-oxobutanyl Enhanced hydrogen bonding; peptide-like reactivity

Comparison :

  • The target compound’s 2-butoxyethoxy group offers lower polarity compared to nitrile or sulfonate derivatives, favoring organic-phase applications.
  • Ethyl 4-(sulfooxy)benzoate’s sulfonate group enables aqueous solubility, contrasting with the target compound’s lipophilicity .

Structural Analogs in Pharmaceutical Contexts

TAK-652 () incorporates a 2-butoxyethoxy-phenyl group but within a complex benzazocine-carboxamide framework. Key differences include:

  • Molecular complexity : TAK-652 (MW: ~800 g/mol) is a macrocyclic antiviral agent, whereas this compound is a small-molecule ester.

Research Findings and Data Gaps

  • Synthesis and Characterization : this compound’s synthesis follows standard esterification protocols, but detailed kinetic or thermodynamic data (e.g., melting point, logP) are absent in the provided evidence.
  • Biological Activity: No direct studies on the target compound’s bioactivity are cited. However, piperazine-quinoline analogs (C1–C7) highlight the role of substituents in modulating biological interactions .

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